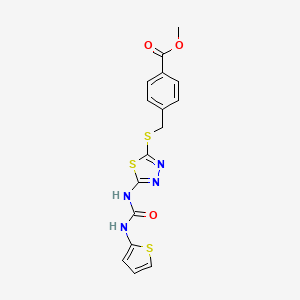
3-(3,4-Dimethoxy-benzoylamino)-3-(3,4-dimethoxy-phenyl)-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dimethoxy-benzoylamino)-3-(3,4-dimethoxy-phenyl)-propionic acid is an organic compound characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a propionic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxy-benzoylamino)-3-(3,4-dimethoxy-phenyl)-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzoyl chloride and 3,4-dimethoxyaniline as the primary starting materials.
Formation of Amide Bond: The 3,4-dimethoxybenzoyl chloride reacts with 3,4-dimethoxyaniline in the presence of a base such as triethylamine to form the corresponding amide.
Alkylation: The amide is then subjected to alkylation using a suitable alkylating agent, such as ethyl bromoacetate, to introduce the propionic acid moiety.
Hydrolysis: The ester group is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
化学反应分析
Types of Reactions
3-(3,4-Dimethoxy-benzoylamino)-3-(3,4-dimethoxy-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Quinones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives.
科学研究应用
3-(3,4-Dimethoxy-benzoylamino)-3-(3,4-dimethoxy-phenyl)-propionic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(3,4-Dimethoxy-benzoylamino)-3-(3,4-dimethoxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.
相似化合物的比较
Similar Compounds
3-(3,4-Dimethoxyphenyl)-propionic acid: Lacks the benzoylamino group.
3-(3,4-Dimethoxybenzoylamino)-propionic acid: Lacks one of the 3,4-dimethoxyphenyl groups.
Uniqueness
3-(3,4-Dimethoxy-benzoylamino)-3-(3,4-dimethoxy-phenyl)-propionic acid is unique due to the presence of both 3,4-dimethoxyphenyl groups and the benzoylamino moiety, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
3-[(3,4-dimethoxybenzoyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO7/c1-25-15-7-5-12(9-17(15)27-3)14(11-19(22)23)21-20(24)13-6-8-16(26-2)18(10-13)28-4/h5-10,14H,11H2,1-4H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNFAEUEMHYZNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B2438831.png)

![3-(3,4-dimethoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2438834.png)


![[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2438840.png)
![{[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}METHYL 4-TERT-BUTYLBENZOATE](/img/structure/B2438841.png)
![N-(4-chlorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2438842.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2438843.png)


![4-[4-(3,4-dichlorobenzyl)piperazino]-1H-indole dihydrochloride](/img/structure/B2438847.png)


